2-Oxopyrrolidine-1-carbaldehyde

Vue d'ensemble

Description

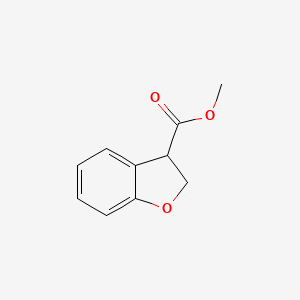

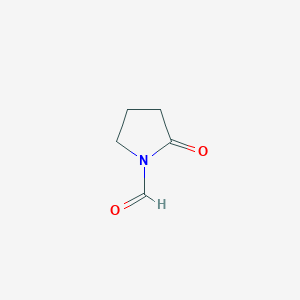

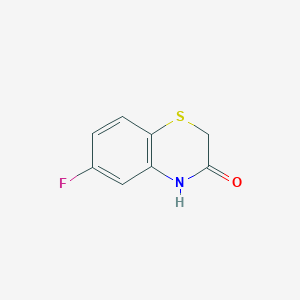

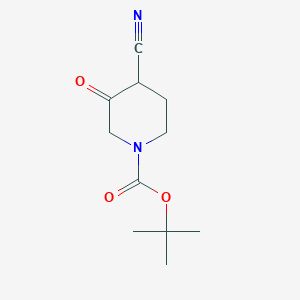

2-Oxopyrrolidine-1-carbaldehyde, also known as 2-Oxo-1-pyrrolidinecarboxaldehyde or N-formyl pyrrolidinone, is a compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol .

Synthesis Analysis

The synthesis of 2-Oxopyrrolidine-1-carbaldehyde and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein .Molecular Structure Analysis

The InChI string of 2-Oxopyrrolidine-1-carbaldehyde isInChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 . Its canonical SMILES is C1CC(=O)N(C1)C=O . The compound has a topological polar surface area of 37.4 Ų and a complexity of 122 . Physical And Chemical Properties Analysis

2-Oxopyrrolidine-1-carbaldehyde has a molecular weight of 113.11 g/mol and an XLogP3-AA of -0.4 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds . The compound has an exact mass of 113.047678466 g/mol and a monoisotopic mass of 113.047678466 g/mol .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Oxopyrrolidine-1-carbaldehyde, focusing on six unique fields:

Pharmaceuticals and Drug Discovery

2-Oxopyrrolidine-1-carbaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of diverse bioactive molecules, particularly those targeting neurological and psychiatric disorders. The compound’s ability to form stable heterocyclic rings makes it a key component in the development of drugs aimed at treating conditions such as depression, anxiety, and schizophrenia .

Organic Synthesis

In organic chemistry, 2-Oxopyrrolidine-1-carbaldehyde serves as a versatile building block for the synthesis of complex organic molecules. Its reactivity with various nucleophiles and electrophiles enables the construction of intricate molecular architectures. This compound is often used in the synthesis of natural products and other biologically active compounds, facilitating the exploration of new chemical space .

Catalysis

2-Oxopyrrolidine-1-carbaldehyde is employed as a ligand in catalytic processes, particularly in asymmetric catalysis. Its ability to coordinate with metal centers enhances the selectivity and efficiency of catalytic reactions. This application is crucial in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for the development of safe and effective drugs .

Orientations Futures

The future directions for 2-Oxopyrrolidine-1-carbaldehyde could involve further exploration of its potential therapeutic uses, particularly given the promising results seen with some oxopyrrolidine derivatives in Alzheimer’s disease treatment . Additionally, further studies could explore the compound’s physicochemical properties and potential applications in other areas of chemistry and medicine.

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which include 2-oxopyrrolidine-1-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including 2-oxopyrrolidine-1-carbaldehyde, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives can influence biological activity, and this influence is often investigated in terms of steric factors and the structure–activity relationship (sar) of the studied compounds .

Pharmacokinetics

It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the synthetic strategies used in the creation of pyrrolidine derivatives can influence their biological profiles .

Propriétés

IUPAC Name |

2-oxopyrrolidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHICXNSREUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513493 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopyrrolidine-1-carbaldehyde | |

CAS RN |

40321-44-6 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)